molecular formula C8H11NOS B14277417 1-Propoxypyridine-2(1H)-thione CAS No. 122333-41-9

1-Propoxypyridine-2(1H)-thione

Cat. No.: B14277417
CAS No.: 122333-41-9
M. Wt: 169.25 g/mol
InChI Key: WHSQIEVEMMKLTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propoxypyridine-2(1H)-thione is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a propoxy group and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propoxypyridine-2(1H)-thione typically involves the reaction of 2-chloropyridine with sodium propoxide, followed by the introduction of a thione group. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Sodium or potassium hydroxide

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Propoxypyridine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, aryl halides

Major Products:

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Thiols

    Substitution Products: Various alkyl or aryl derivatives

Scientific Research Applications

1-Propoxypyridine-2(1H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Propoxypyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress or signal transduction.

Comparison with Similar Compounds

1-Propoxypyridine-2(1H)-thione can be compared with other similar compounds, such as:

    2-Mercaptopyridine: Similar structure but with a mercapto group instead of a propoxy group.

    2-Propoxypyridine: Lacks the thione group, making it less reactive in certain chemical reactions.

    Pyridine-2-thione: Lacks the propoxy group, affecting its solubility and reactivity.

Uniqueness: this compound is unique due to the presence of both the propoxy and thione groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

122333-41-9

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

1-propoxypyridine-2-thione

InChI

InChI=1S/C8H11NOS/c1-2-7-10-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3

InChI Key

WHSQIEVEMMKLTC-UHFFFAOYSA-N

Canonical SMILES

CCCON1C=CC=CC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.